molecular formula C14H18N4O B3844685 N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide

N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No. B3844685
M. Wt: 258.32 g/mol
InChI Key: VWMAXHKNRCTXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide, also known as DEPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEPTA belongs to the class of compounds known as triazoles, which have been extensively studied for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound has also been shown to induce oxidative stress in cells, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in cells. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide is its broad spectrum of activities against various fungi and bacteria. Furthermore, this compound has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for anticancer therapy. However, the limitations of this compound include its low solubility in water, which can make it challenging to use in certain experimental setups. Furthermore, the mechanism of action of this compound is not well understood, which can limit its potential applications in certain fields.

Future Directions

The potential applications of N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide in various fields of scientific research are vast. One of the future directions for this compound is to study its potential as an anti-inflammatory and analgesic agent in humans. Furthermore, this compound can be further optimized to improve its solubility and stability, making it more suitable for use in various experimental setups. Additionally, the mechanism of action of this compound can be further elucidated to understand its potential applications in various fields of scientific research. Finally, this compound can be further studied for its potential as an anticancer agent, where it has shown promising results in inducing apoptosis in cancer cells.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as an antifungal and antibacterial agent. This compound has also been studied for its potential anticancer activity, where it has shown to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-11-6-5-7-12(4-2)14(11)17-13(19)8-18-9-15-16-10-18/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMAXHKNRCTXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-diethylphenyl)-2-(4H-1,2,4-triazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.